molecular formula C19H16FN3O3 B4516403 4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

Cat. No.: B4516403
M. Wt: 353.3 g/mol
InChI Key: YPVBOSGPYMJFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

    Coupling with Benzoyl Chloride: The intermediate is then coupled with benzoyl chloride to form the benzoyl-substituted oxadiazole.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is attached through nucleophilic substitution reactions, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is explored for use in various industrial processes, such as catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
  • 4-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
  • 4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

Uniqueness

4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c20-14-7-5-13(6-8-14)17-21-18(26-22-17)15-3-1-2-4-16(15)19(24)23-9-11-25-12-10-23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVBOSGPYMJFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.